![molecular formula C19H19FN4O B2396132 N-(2-Methyl-6H,7H,8H,9H-pyrazolo[1,5-a]chinazolin-7-yl)-2-(4-fluorphenyl)acetamid CAS No. 2097883-88-8](/img/structure/B2396132.png)
N-(2-Methyl-6H,7H,8H,9H-pyrazolo[1,5-a]chinazolin-7-yl)-2-(4-fluorphenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide is a useful research compound. Its molecular formula is C19H19FN4O and its molecular weight is 338.386. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Chinazolin-Derivate haben als potenzielle therapeutische Wirkstoffe in der Krebsbehandlung Aufmerksamkeit erlangt. Bemerkenswert ist, dass Verbindungen wie Erlotinib, Gefitinib, Afatinib, Lapatinib und Vandetanib (die für die klinische Anwendung zugelassen sind), in diese Kategorie fallen .
- Eine synthetisierte Verbindung, 4-(4-Brom-2-fluorphenylamino)-6-methoxychinazolin-7-ol, hat eine potente Hemmung des Wachstums vaskulärer Endothelzellen (VEGF) Rezeptor-Tyrosinkinase (RTK) gezeigt .
- Beispielsweise zeigte eine Reihe neuartiger Indolyl- und Oxochromenylxanthenon-Derivate anti-HIV-1-Aktivität .
- Studien mit 2-Aryl-4-Chlorchinazolin-Konjugaten mit 7-Amino-2-Aryl-5-Bromindolen zeigten antiproliferative Wirkungen gegen verschiedene Krebszelllinien, darunter Caco-2, C3A, MCF-7 und HeLa-Zellen .
Antikrebs-Potenzial
Hemmung des Wachstums vaskulärer Endothelzellen
Anti-HIV-Aktivität
Antiproliferative Wirkung
Thiadiazol-haltige Chinazolin-Derivate
Wirkmechanismus
Target of Action
It is known that quinazoline derivatives, which this compound is a part of, have drawn significant attention due to their wide range of biological activities . They have been found to interact with multiple receptors, contributing to their diverse pharmacological effects .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Quinazoline derivatives are known to affect various biological pathways due to their interactions with multiple targets . The downstream effects of these interactions can lead to a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Result of Action
Given the wide range of biological activities associated with quinazoline derivatives, it can be inferred that this compound could potentially have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-12-8-18-21-11-14-10-16(6-7-17(14)24(18)23-12)22-19(25)9-13-2-4-15(20)5-3-13/h2-5,8,11,16H,6-7,9-10H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHBMYHQQSXARP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)CC4=CC=C(C=C4)F)C=NC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
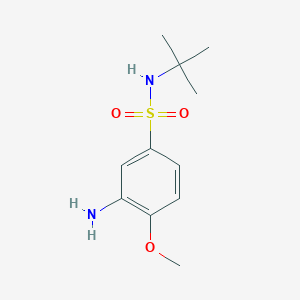
![(2-Chloropyridin-3-yl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2396052.png)
![2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![3-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2396056.png)
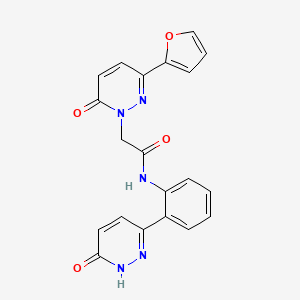
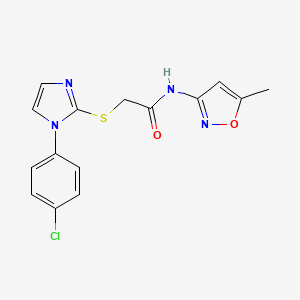
![5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2396063.png)
![N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2396064.png)
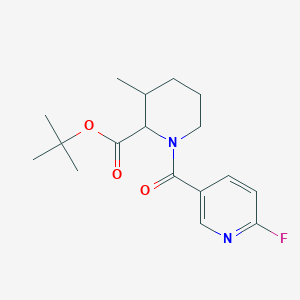
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2396066.png)
![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2396068.png)
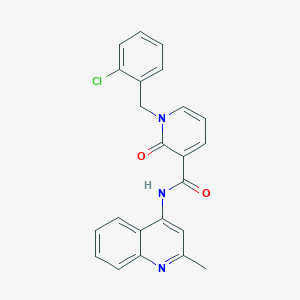
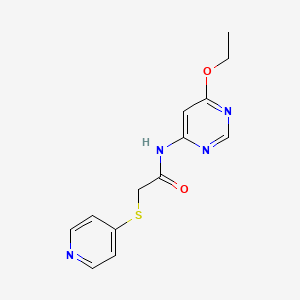
![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B2396071.png)
